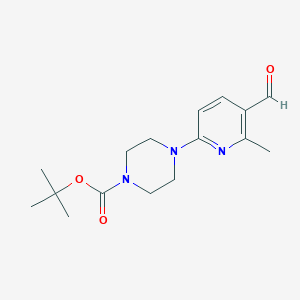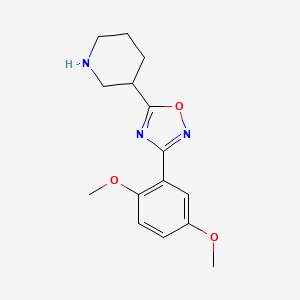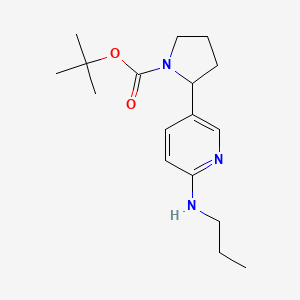![molecular formula C12H18FNO4 B11807031 cis-2-(tert-Butoxycarbonyl)-6-fluoro-2-azabicyclo[2.2.1]heptane-3-carboxylicacid](/img/structure/B11807031.png)
cis-2-(tert-Butoxycarbonyl)-6-fluoro-2-azabicyclo[2.2.1]heptane-3-carboxylicacid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
シス-2-(tert-ブトキシカルボニル)-6-フルオロ-2-アザビシクロ[2.2.1]ヘプタン-3-カルボン酸: は、独自の二環式構造で知られる複雑な有機化合物です。この化合物には、tert-ブトキシカルボニル(Boc)保護基、フッ素原子、カルボン酸官能基が特徴付けられています。その安定性と反応性から、有機合成や医薬品研究で頻繁に使用されています。
製法
合成経路と反応条件
シス-2-(tert-ブトキシカルボニル)-6-フルオロ-2-アザビシクロ[2.2.1]ヘプタン-3-カルボン酸の合成には、通常、複数のステップが含まれます。
二環式コアの形成: 最初のステップは、二環式コア構造の形成です。これは、適切なジエンとジエノフィルとのディールス・アルダー反応によって達成できます。
フッ素原子の導入: フッ素原子は、求電子フッ素化によって導入されます。このステップの一般的な試薬には、SelectfluorまたはN-フルオロベンゼンスルホンイミド(NFSI)などがあります。
アミン基の保護: アミン基は、トリエチルアミンなどの塩基の存在下でtert-ブトキシカルボニルクロリド(Boc-Cl)を使用して保護されます。
工業生産方法
この化合物の工業生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスは、収量と純度を最適化し、通常、連続フローリアクターと自動化されたシステムを使用して一貫した品質を確保します。重要な考慮事項には、出発物質の入手可能性、反応のスケーラビリティ、および廃棄物管理が含まれます。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of cis-2-(tert-Butoxycarbonyl)-6-fluoro-2-azabicyclo[2.2.1]heptane-3-carboxylic acid typically involves multiple steps:
Formation of the Bicyclic Core: The initial step involves the formation of the bicyclic core structure. This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.
Introduction of the Fluorine Atom: The fluorine atom is introduced via electrophilic fluorination. Common reagents for this step include Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Protection of the Amine Group: The amine group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. Key considerations include the availability of starting materials, reaction scalability, and waste management.
化学反応の分析
反応の種類
酸化: この化合物は、特に二環式コアで酸化反応を受ける可能性があります。一般的な酸化剤には、過マンガン酸カリウム(KMnO₄)や三酸化クロム(CrO₃)などがあります。
還元: 還元反応は、カルボン酸基に対して行うことができ、対応するアルコールが得られます。一般的な還元剤には、水素化リチウムアルミニウム(LiAlH₄)やボラン(BH₃)などがあります。
置換: フッ素原子は、適切な条件下で他の求核剤と置換できます。たとえば、チオールまたはアミンによる求核置換は、それぞれチオエーテルまたはアミドを生成できます。
一般的な試薬と条件
酸化: 酸性または塩基性媒体中のKMnO₄。
還元: 乾燥エーテル中のLiAlH₄またはテトラヒドロフラン(THF)中のBH₃。
置換: ジメチルスルホキシド(DMSO)などの極性非プロトン性溶媒中のチオールまたはアミンなどの求核剤。
主要な生成物
酸化: ケトンまたはカルボン酸。
還元: アルコール。
置換: チオエーテルまたはアミド。
科学研究における用途
化学
化学では、シス-2-(tert-ブトキシカルボニル)-6-フルオロ-2-アザビシクロ[2.2.1]ヘプタン-3-カルボン酸は、より複雑な分子の合成のためのビルディングブロックとして使用されています。その独自の構造により、新しい反応機構と経路を探求できます。
生物学
生物学研究では、この化合物は、その安定性と反応性から、酵素相互作用とタンパク質-リガンド結合を研究するために使用されます。これは、さまざまな生化学的アッセイにおけるモデル化合物として役立ちます。
医学
医薬品化学では、この化合物は、潜在的な治療特性について調査されています。その構造的特徴は、特に酵素阻害剤や受容体モジュレーターの設計における薬物開発の候補となります。
産業
工業部門では、この化合物は、特殊化学薬品や先端材料の合成に使用されています。その反応性と安定性により、ポリマーやコーティングの製造など、さまざまな用途に適しています。
科学的研究の応用
Chemistry
In chemistry, cis-2-(tert-Butoxycarbonyl)-6-fluoro-2-azabicyclo[2.2.1]heptane-3-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound is used to study enzyme interactions and protein-ligand binding due to its stability and reactivity. It serves as a model compound in various biochemical assays.
Medicine
In medicinal chemistry, the compound is investigated for its potential therapeutic properties. Its structural features make it a candidate for drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for various applications, including the production of polymers and coatings.
作用機序
シス-2-(tert-ブトキシカルボニル)-6-フルオロ-2-アザビシクロ[2.2.1]ヘプタン-3-カルボン酸の作用機序には、特定の分子標的との相互作用が含まれます。フッ素原子は酵素や受容体への結合親和性を高め、Boc基は立体保護を提供し、選択的な反応を可能にします。カルボン酸基は水素結合を形成でき、生物学的巨大分子との相互作用を促進します。
類似の化合物との比較
類似の化合物
シス-2-(tert-ブトキシカルボニル)-2-アザビシクロ[2.2.1]ヘプタン-3-カルボン酸: フッ素原子が欠如しており、反応性と結合特性が異なります。
トランス-2-(tert-ブトキシカルボニル)-6-フルオロ-2-アザビシクロ[2.2.1]ヘプタン-3-カルボン酸: トランス異性体は空間配置が異なり、化学的挙動に影響を与えます。
シス-2-(tert-ブトキシカルボニル)-6-クロロ-2-アザビシクロ[2.2.1]ヘプタン-3-カルボン酸: フッ素を塩素に置換すると、電子特性と反応性が変化します。
独自性
シス-2-(tert-ブトキシカルボニル)-6-フルオロ-2-アザビシクロ[2.2.1]ヘプタン-3-カルボン酸にフッ素原子が存在することで、独特の電子特性と立体特性が得られ、反応性と結合親和性が高まります。これは、医薬品化学や生化学研究において特に価値があります。
類似化合物との比較
Similar Compounds
cis-2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid: Lacks the fluorine atom, resulting in different reactivity and binding properties.
trans-2-(tert-Butoxycarbonyl)-6-fluoro-2-azabicyclo[2.2.1]heptane-3-carboxylic acid: The trans isomer has different spatial arrangement, affecting its chemical behavior.
cis-2-(tert-Butoxycarbonyl)-6-chloro-2-azabicyclo[2.2.1]heptane-3-carboxylic acid: Substitution of fluorine with chlorine alters its electronic properties and reactivity.
Uniqueness
The presence of the fluorine atom in cis-2-(tert-Butoxycarbonyl)-6-fluoro-2-azabicyclo[2.2.1]heptane-3-carboxylic acid imparts unique electronic and steric properties, enhancing its reactivity and binding affinity. This makes it particularly valuable in medicinal chemistry and biochemical research.
特性
分子式 |
C12H18FNO4 |
|---|---|
分子量 |
259.27 g/mol |
IUPAC名 |
(1R,4S)-6-fluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.1]heptane-3-carboxylic acid |
InChI |
InChI=1S/C12H18FNO4/c1-12(2,3)18-11(17)14-8-5-6(4-7(8)13)9(14)10(15)16/h6-9H,4-5H2,1-3H3,(H,15,16)/t6-,7?,8-,9?/m1/s1 |
InChIキー |
PMCISSGWBZOERM-PKVQOTHRSA-N |
異性体SMILES |
CC(C)(C)OC(=O)N1[C@@H]2C[C@H](C1C(=O)O)CC2F |
正規SMILES |
CC(C)(C)OC(=O)N1C2CC(C1C(=O)O)CC2F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-Cyclopropyl-N-isopropyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide](/img/structure/B11806975.png)





![tert-Butyl (3-(6-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxamido)-4-methylphenyl)carbamate](/img/structure/B11807018.png)


![3-(Tetrahydrofuran-3-yl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B11807035.png)
